molecular formula C22H22N2O5 B12200025 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B12200025
M. Wt: 394.4 g/mol
InChI Key: RYWHQQNPZUYHIE-UHFFFAOYSA-N
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Description

The compound 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a complex organic molecule that features a combination of chromenone and pyrazoline moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4,7-dimethyl-5-hydroxy-2H-chromen-2-one under basic conditions to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyrazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products

    Oxidation: Formation of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-oxo-4,7-dimethyl-2H-chromen-2-one.

    Reduction: Formation of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazolidin-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). It also modulates signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one apart is its dual functionality, combining the properties of both chromenone and pyrazoline moieties. This unique structure allows it to interact with multiple biological targets, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one

InChI

InChI=1S/C22H22N2O5/c1-11-7-18-21(12(2)8-19(25)29-18)22(26)20(11)16-10-15(23-24-16)14-6-5-13(27-3)9-17(14)28-4/h5-9,15,23,26H,10H2,1-4H3

InChI Key

RYWHQQNPZUYHIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1C3=NNC(C3)C4=C(C=C(C=C4)OC)OC)O

Origin of Product

United States

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